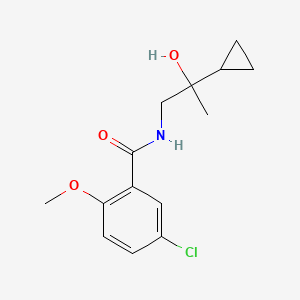

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(18,9-3-4-9)8-16-13(17)11-7-10(15)5-6-12(11)19-2/h5-7,9,18H,3-4,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHUJQAMWRYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide is a chemical compound with significant potential in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, making it a subject of interest for research into its biological activities, particularly in the context of pharmacology and therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1286725-33-4

- Molecular Formula : C14H18ClNO3

- Molecular Weight : 283.75 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with similar structures often exhibit activity against various targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Binding : It may bind to neuroreceptors or other types of receptors, influencing neurotransmission and cellular signaling pathways.

Therapeutic Potential

Recent studies have suggested that derivatives of benzamide compounds can exhibit anti-cancer properties. The specific compound may also demonstrate similar activities. For example:

- Anti-Cancer Activity : A study on related benzamide derivatives showed promising anti-proliferative effects against various cancer cell lines, suggesting that this compound could have potential as an anti-cancer agent .

Table 1: Summary of Biological Activity Studies

Binding Affinity Studies

Binding affinity studies are crucial for understanding how well a compound interacts with its target. For example, radioligand binding studies have shown that related compounds exhibit high affinity for specific receptor subtypes, which may also apply to our compound through structural similarities .

Table 2: Binding Affinity Comparison

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| LS-3-134 | D3 Dopamine Receptor | 0.2 nM |

| 5-chloro-N-(2-cyclopropyl...) | Potential Neuroreceptors | TBD |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural and Functional Insights

Substituent-Driven Pharmacological Activity: Glibenclamide: The sulfonylurea group enables binding to SUR1 receptors in pancreatic β-cells, facilitating insulin secretion . Metoclopramide: The 4-amino and diethylaminoethyl groups facilitate dopamine receptor antagonism, reducing nausea .

Solubility and Bioavailability: Glibenclamide’s poor solubility (BCS Class II) necessitates advanced formulations like solid dispersions or nanoparticles . The target compound’s hydroxyl group could moderately improve solubility compared to glibenclamide but may still require similar strategies. Metoclopramide’s tertiary amine enhances water solubility, contributing to its rapid onset of action .

Fluorine in 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide may slow hepatic degradation via electron-withdrawing effects .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide, and how can reaction yields be maximized?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. Key steps include:

- Reagent selection : Use triethylamine as a base to neutralize HCl generated during amide bond formation, enhancing reaction efficiency .

- Solvent optimization : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both polar and non-polar intermediates .

- Purification : Column chromatography with gradients of pentanes/ethyl acetate (1:1) effectively isolates the product, achieving >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR (e.g., in DMSO-d6) identify key protons (e.g., cyclopropyl CH, aromatic protons) and confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- IR spectroscopy : Peaks at ~1650 cm confirm the amide C=O bond, while hydroxyl (OH) stretches (~3400 cm) verify the hydroxypropyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Functional group variation : Systematically modify substituents (e.g., chloro, methoxy) to assess their impact on bioactivity. For example, replacing the methoxy group with a nitro group alters electron density, affecting binding to target proteins .

- In vitro assays : Use antimicrobial (e.g., MIC against S. aureus) or cytotoxicity (e.g., MTT assays on cancer cell lines) models to correlate structural changes with activity .

- Computational docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability and guide synthetic priorities .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

- Bioavailability optimization : Improve solubility via prodrug strategies (e.g., esterification of the hydroxyl group) or nanoformulations .

- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes, highlighting instability or rapid clearance .

- Dose-response calibration : Conduct pharmacokinetic studies in rodent models to align in vitro IC values with effective plasma concentrations .

Q. What methodologies are recommended for analyzing environmental stability and ecotoxicological impacts?

- Degradation studies : Expose the compound to UV light or microbial consortia to simulate environmental breakdown, monitoring by HPLC-MS .

- Ecotoxicology assays : Evaluate effects on Daphnia magna (acute toxicity) and soil microbiota (ATP luminescence assays) to assess ecosystem risks .

- QSAR modeling : Predict bioaccumulation and persistence using logP and pKa values derived from computational tools .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum concentration, incubation time) to minimize variability .

- Control for redox interference : Include antioxidants (e.g., ascorbic acid) in assays to distinguish true bioactivity from artifact oxidative stress .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify consistent trends .

Q. What strategies improve the reproducibility of synthetic protocols for scaled-up production?

- Reaction monitoring : Use TLC or inline FTIR to track intermediate formation and optimize reaction times .

- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., acyl chloride formation) to maintain safety and yield .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and morphology for consistent characterization .

Emerging Research Directions

Q. How can computational chemistry accelerate the discovery of novel derivatives with enhanced properties?

- Machine learning : Train models on existing SAR data to predict untested derivatives’ bioactivity and synthetic feasibility .

- Molecular dynamics : Simulate membrane permeability to prioritize compounds with favorable logD values (e.g., 1–3 for blood-brain barrier penetration) .

Q. What experimental designs are critical for evaluating synergistic effects with existing therapeutics?

- Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy/antagonism with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) .

- Transcriptomic profiling : RNA-seq analysis on treated cells identifies pathways modulated by the compound alone vs. in combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.